molecular formula C14H18N2O3 B1611697 tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate CAS No. 912270-39-4

tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No. B1611697
M. Wt: 262.3 g/mol
InChI Key: QFQBLYXMPGIYCU-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the molecular structure of the compound. It includes the type of bonds (covalent, ionic, etc.), the geometry of the molecule, and the presence of any functional groups.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves understanding the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.


Scientific Research Applications

Antibacterial Agents Development

Research has shown that derivatives of tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, specifically 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids, and 7-substituted-1-tert-butyl-6-fluoro-1,8-naphthyridine-3-carboxylic acids, exhibit significant antibacterial activities. Among these derivatives, the 7-aminopyrrolidinyl and the 7-diazabicyclo naphthyridine compounds were identified as the most potent in vitro and in vivo, with one compound selected for clinical evaluation due to its favorable microbiological activity, low toxicity, and pharmacokinetic profile (Bouzard et al., 1989).

Fluorescence Sensing

In another study, a compound synthesized from tert-butyl-3,4-dihydropyridine derivatives, specifically 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, demonstrated the ability to form a highly fluorescent scandium complex. This complex can be used for enantioselective sensing of chiral amino alcohols, employing a fluorescence ligand displacement assay that accurately measures both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Synthesis of Complex Molecular Structures

The tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate derivatives have been utilized as intermediates in the synthesis of complex molecular structures. For instance, a method for synthesizing tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, has been developed. This method involves a four-step process starting from commercially available materials and has been optimized for high yield (Zhang et al., 2018).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.


Future Directions

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Please consult with a chemist or a reliable scientific database for specific information about your compound. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

tert-butyl 7-formyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-8-4-5-10-6-7-11(9-17)15-12(10)16/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQBLYXMPGIYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583115
Record name tert-Butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

CAS RN

912270-39-4
Record name tert-Butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
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tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

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